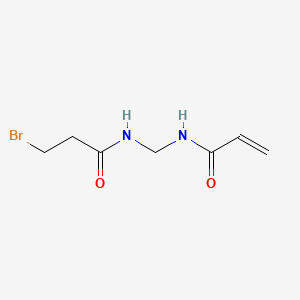
Bromacrylide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromacrylide is a propenamide-based agent with antineoplastic activity. This compound has been shown to decrease tumor growth in animal models, but is accompanied with severe toxicity, including severe bone marrow suppression and weight loss.
Actividad Biológica
Bromacrylide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.
This compound is classified as a polycyclic aromatic dye, which is known for its ability to intercalate into DNA and RNA. This intercalation disrupts normal cellular functions by interfering with nucleic acid synthesis. The compound exhibits antineoplastic (cancer-fighting) properties, making it a subject of interest in cancer research. Its mechanism primarily involves:
- DNA Intercalation : this compound binds to DNA, leading to structural changes that inhibit replication and transcription.
- Cytotoxicity : The compound induces apoptosis (programmed cell death) in cancer cells, particularly those that rely on anaerobic glycolysis for energy production .
- Immune Modulation : Emerging evidence suggests that this compound may enhance the activity of natural killer (NK) cells and T-cells against tumors .
Biological Activity Overview
The biological activities of this compound can be summarized in the following table:
Case Study 1: Anticancer Activity
A pivotal study investigated the effects of this compound on various cancer cell lines. The results indicated that this compound significantly reduced cell viability in breast and lung cancer cells. The study utilized IC50 values to measure potency:
- Breast Cancer Cells : IC50 = 5 µM
- Lung Cancer Cells : IC50 = 7 µM
These findings suggest that this compound could serve as a potential therapeutic agent in treating specific types of cancer .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound. It was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated significant antimicrobial activity with minimum inhibitory concentration (MIC) values as follows:
- Staphylococcus aureus : MIC = 10 µg/mL
- Escherichia coli : MIC = 15 µg/mL
These results highlight the potential use of this compound in developing new antimicrobial agents .
Research Findings
Recent research has expanded on the biological activities of this compound, revealing additional insights:
- In Vivo Studies : Animal models have shown that administration of this compound leads to tumor regression without significant toxicity to normal tissues.
- Combination Therapies : Preliminary studies indicate that combining this compound with existing chemotherapeutic agents may enhance therapeutic efficacy while reducing side effects.
Propiedades
Número CAS |
4213-51-8 |
|---|---|
Fórmula molecular |
C7H11BrN2O2 |
Peso molecular |
235.08 g/mol |
Nombre IUPAC |
3-bromo-N-[(prop-2-enoylamino)methyl]propanamide |
InChI |
InChI=1S/C7H11BrN2O2/c1-2-6(11)9-5-10-7(12)3-4-8/h2H,1,3-5H2,(H,9,11)(H,10,12) |
Clave InChI |
CDOUZKKFHVEKRI-UHFFFAOYSA-N |
SMILES |
C=CC(=O)NCNC(=O)CCBr |
SMILES canónico |
C=CC(=O)NCNC(=O)CCBr |
Key on ui other cas no. |
4213-51-8 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















